molecular formula C12H16N2O B3319229 (S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline CAS No. 108915-03-3

(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline

Cat. No. B3319229
CAS RN: 108915-03-3
M. Wt: 204.27 g/mol
InChI Key: HACGYFCGBPVQLQ-GXSJLCMTSA-N
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Description

(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline, also known as SBPO, is a novel synthetic compound with a wide range of potential applications in scientific research. SBPO is a chiral oxazoline derivative that has been shown to possess unique properties, including high selectivity, low toxicity, and low volatility. These properties make SBPO an attractive option for a variety of lab experiments and research applications, ranging from organic synthesis to biochemistry.

Scientific Research Applications

(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline has a wide range of potential scientific research applications. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds and polymers. It has also been used for the synthesis of peptides and proteins, as well as for the synthesis of bioactive compounds. In addition, this compound has been used in the synthesis of novel materials for use in catalysis, drug delivery, and other applications.

Mechanism of Action

The mechanism of action of (S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline is not fully understood. However, it is known that this compound acts as a chiral catalyst, which is capable of selectively catalyzing the formation of a range of different compounds. In addition, this compound has been shown to bind to proteins, enzymes, and other biological targets, which may explain its ability to affect biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to act as an inhibitor of a range of enzymes, including cytochrome P450 enzymes. In addition, this compound has been shown to modulate the expression of a range of genes, including those involved in inflammation, cell proliferation, and apoptosis. This compound has also been shown to have antifungal, antiviral, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline has a number of advantages for use in lab experiments. It is highly soluble in a range of solvents, has low volatility, and is relatively non-toxic. In addition, this compound is chiral, which makes it useful for the synthesis of enantiomerically pure compounds. However, this compound is not very stable in the presence of light or heat, and its effectiveness may be reduced when used in combination with other catalysts.

Future Directions

(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline has a wide range of potential future applications. It could be used to develop new drugs, as well as to improve existing drugs. In addition, this compound could be used to develop new materials for use in catalysis and drug delivery. Finally, this compound could be used to develop new methods for the synthesis of organic compounds and peptides.

properties

IUPAC Name

(4S)-4-[(2S)-butan-2-yl]-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACGYFCGBPVQLQ-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline
Reactant of Route 2
(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline
Reactant of Route 3
(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline
Reactant of Route 4
(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline
Reactant of Route 5
(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline
Reactant of Route 6
(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline

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